Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)-
Overview
Description
Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)- is a steroid compound with significant biological and chemical importance. It is known for its complex structure and diverse applications in various fields, including medicine and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)- involves multiple steps, starting from simpler steroid precursors. One common method includes the microbial transformation of phytosterols into intermediate compounds, followed by chemical modifications. For instance, the conversion of phytosterols to 9α-hydroxy-3-oxo-4,17 (20)-pregna-diene-20-carboxylic acid (9-OHPDC) using engineered Mycolicibacterium neoaurum, followed by a series of chemical reactions including hydrolysis, decarboxylation, and dehydrogenation .
Industrial Production Methods
Industrial production often employs a combination of microbial and chemical processes to achieve higher yields and purity. The process typically involves the use of bioreactors for microbial transformations and controlled chemical reactions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex steroid compounds.
Biology: Studied for its role in various biological processes and its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products
Mechanism of Action
The mechanism of action of Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)- involves its interaction with specific molecular targets, such as steroid receptors. It modulates the activity of these receptors, leading to changes in gene expression and subsequent biological effects. The pathways involved often include the regulation of inflammatory responses and immune functions .
Comparison with Similar Compounds
Similar Compounds
- 11,17,21-Trihydroxy-6-methylpregna-1,4-diene-3,20-dione
- Betamethasone
- Dexamethasone phosphate
- Methylprednisolone
Uniqueness
Pregna-1,4-diene-3,11-dione, 17,20,21-trihydroxy-, (20S)- is unique due to its specific hydroxylation pattern and stereochemistry, which confer distinct biological activities and chemical reactivity compared to other similar steroid compounds .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,17-18,22,25-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAIDVARGWSZLM-VDUMFTQRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2([C@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219777 | |
Record name | (20S)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600-93-1 | |
Record name | (20S)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=600-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (20S)-17,20,21-Trihydroxypregna-1,4-diene-3,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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